molecular formula C12H17NO · HCl B1163602 3-Ethylmethcathinone (hydrochloride)

3-Ethylmethcathinone (hydrochloride)

Cat. No. B1163602
M. Wt: 227.7
InChI Key: LOPFBCCXDQICHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylmethcathinone (hydrochloride) is a potential stimulant/entactogen designer drug that is of the amphetamine, phenethylamine, and cathinone chemical classes. It is structurally related to 4-methylmethcathinone, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. The physiological and toxicological properties of this compound are not known. This product is intended for forensic purposes.

Scientific Research Applications

Spectroscopic Characterization and Analytical Applications

One of the key research areas for 3-Ethylmethcathinone (hydrochloride) involves its spectroscopic characterization and analytical applications. In a study, Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride, through various methods like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography. Their findings are crucial for the identification of these compounds in forensic contexts (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of substances like 3-Ethylmethcathinone is another critical research area. For instance, Shimshoni et al. (2015) explored the pharmacokinetic profile of 3-Methylmethcathinone (a similar cathinone analog) in pigs to understand its effects on various biological parameters. Their findings help in understanding the pharmacokinetics of such substances, although caution is advised when extrapolating these findings to humans (Shimshoni, Britzi, Sobol, Willenz, Nutt, & Edery, 2015).

Metabolic Pathways and Drug Stability

Another important research focus is on the metabolic pathways and stability of cathinone derivatives. Tsujikawa et al. (2012) investigated the degradation pathways of 4-Methylmethcathinone in alkaline solution and the stability of various methcathinone analogs in different pH solutions. This type of research is essential for forensic analysis and pharmacokinetic studies (Tsujikawa, Mikuma, Kuwayama, Miyaguchi, Kanamori, Iwata, & Inoue, 2012).

Electroanalytical Sensing and Forensic Applications

The development of electroanalytical sensing methods for substances like 3-Ethylmethcathinone is also an important area of research. Smith et al. (2014) demonstrated that cathinone derivatives, including (±)-methcathinone, are electrochemically active, offering a novel approach for their detection in forensic contexts (Smith, Metters, Irving, Sutcliffe, & Banks, 2014).

properties

Product Name

3-Ethylmethcathinone (hydrochloride)

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H

InChI Key

LOPFBCCXDQICHT-UHFFFAOYSA-N

SMILES

O=C(C(NC)C)C1=CC(CC)=CC=C1.Cl

synonyms

3-EMC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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